molecular formula C15H18N4O4S B1666964 Biapenem CAS No. 120410-24-4

Biapenem

Numéro de catalogue B1666964
Numéro CAS: 120410-24-4
Poids moléculaire: 350.4 g/mol
Clé InChI: MRMBZHPJVKCOMA-WAOAVRLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biapenem is a carbapenem antibiotic . It has in vitro activity against anaerobes and is a broad-spectrum antibiotic medication used to treat various bacterial infections . It belongs to the class of antibiotics known as third-generation cephalosporins . This medication works by inhibiting the growth and reproduction of bacteria, helping the immune system eliminate the infection .


Synthesis Analysis

The synthesis process of Biapenem includes the hydrogenation reaction of the compound shown in expression I to eliminate the protecting group inside the buffer solution or the mixed liquid of buffer solution and organic solvent in the presence of a catalyst of Pd or Pt containing compound and the subsequent collection of Biapenem from the reaction product .


Molecular Structure Analysis

Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . It has a triazolium group and a β-methyl substitution at C-1 on the carbapenem nucleus .


Physical And Chemical Properties Analysis

Biapenem has a molecular formula of C15H18N4O4S and a molar mass of 350.39 g·mol−1 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

1. Treatment of Sepsis

  • Application Summary: Biapenem is a carbapenem antibiotic widely used in Asia for the treatment of adults and children with infections due to susceptible bacteria. It is utilized in the treatment of a diverse range of bacterial infections, including sepsis .
  • Methods of Application: The pharmacokinetics of biapenem in septic patients were characterized using a population pharmacokinetic (PPK) approach. The clinical PK data to develop the PPK model were obtained from 317 septic patients admitted to Nanjing Drum Tower Hospital between 2018 and 2022 .
  • Results: The model found to best describe the available data was a two-compartment PPK model with first-order elimination characterized by the parameters clearance (CL), central volume (V1), peripheral volume (V2), and intercompartmental clearance (Q). A covariate analysis identified that creatinine clearance (CLCR) was a significant covariate influencing biapenem CL, while blood urea nitrogen (BUN) was a significant covariate influencing biapenem Q .

2. Synergistic Effect with Xuebijing Injection Against Sepsis

  • Application Summary: The drug combination of biapenem (BIPM) and xuebijing injection (XBJ) is commonly applied for the treatment of sepsis in China .
  • Methods of Application: An untargeted metabolomics approach was performed by liquid chromatography-mass spectrometry coupled with multivariate statistical analysis to provide new insights into the synergistic effect of BIPM in combination with XBJ .
  • Results: The interaction between XBJ and BIPM exhibited a synergistic effect by affecting some key endogenous metabolites, 15 metabolites of which could not be regulated when XBJ or BIPM was used alone .

3. Treatment of Intra-Abdominal Infections, Lower Respiratory Infections, and Complicated Urinary Tract Infections

  • Application Summary: Biapenem showed good clinical and bacteriological efficacy (similar to that of imipenem/cilastatin) in the treatment of adult patients with intra-abdominal infections, lower respiratory infections, or complicated urinary tract infections .
  • Methods of Application: The application of Biapenem in these cases was evaluated through randomized, nonblind or double-blind clinical trials .
  • Results: The results of these trials showed that Biapenem is generally well tolerated and effective in treating these types of infections .

Safety And Hazards

Biapenem should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Orientations Futures

Biapenem has been used in trials studying the treatment of bacterial infections . A study compared the real-world efficacy and safety of Biapenem and Meropenem for treating severe community-acquired pneumonia (SCAP) in children . The study found that the efficacy and safety of Biapenem are comparable to Meropenem in the treatment of children with SCAP .

Propriétés

IUPAC Name

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMBZHPJVKCOMA-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046435
Record name Biapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biapenem

CAS RN

120410-24-4
Record name Biapenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120410-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biapenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biapenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13028
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Biapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIAPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biapenem
Reactant of Route 2
Biapenem
Reactant of Route 3
Biapenem
Reactant of Route 4
Biapenem
Reactant of Route 5
Biapenem
Reactant of Route 6
Biapenem

Citations

For This Compound
4,180
Citations
CM Perry, T Ibbotson - Drugs, 2002 - Springer
… , biapenem was more stable to hydrolysis by human renal DHP-I than imipenem, meropenem and panipenem.[7] Biapenem is … [10,11] However, biapenem appeared to have weaker …
Number of citations: 115 link.springer.com
K Hara, S Baba, F Matsumoto, M Ooishi… - … Japanese Journal of …, 1999 - europepmc.org
The clinical usefulness of injectable biapenem (BIPM) was examined for various infectious diseases in the fields of internal medicine, urology, surgery, orthopedics, obstetrics and …
Number of citations: 19 europepmc.org
Y Yang, N Bhachech, K Bush - Journal of Antimicrobial …, 1995 - academic.oup.com
… Biological activities of biapenem, imipenem, and meropenem … In addition, biapenem showed strong affinity with PBP la of E… Xanthomonas maltophilia hydrolyzing biapenem at lower V …
Number of citations: 168 academic.oup.com
A Vora, M Tiwaskar - The Journal of the Association of Physicians of …, 2022 - europepmc.org
… Evidence from international studies confirmed that biapenem can be used as effectively and … in vitro activity of biapenem. The results of comparative clinical trials on Biapenem are also …
Number of citations: 4 europepmc.org
HS Sader, RN Jones - European Journal of Clinical Microbiology and …, 1993 - Springer
… In the present study, we compare the in vitro activity of biapenem to that of imipenem, meropenem and other broad spectrum beta-lactam drugs. We also tested biapenem against a …
Number of citations: 28 link.springer.com
AM Clarke, SJV Zemcov - European Journal of Clinical Microbiology and …, 1993 - Springer
… In the present study, we compare the in vitro activity of biapenem to that of imipenem, meropenem and other broad spectrum beta-lactam drugs. We also tested biapenem against a …
Number of citations: 18 link.springer.com
DM Livermore, S Mushtaq - Journal of antimicrobial …, 2013 - academic.oup.com
… of biapenem against … of biapenem for isolates with metallo- (IMP, NDM or VIM) or OXA-48 β-lactamases; however, most isolates with these enzymes were less resistant to biapenem …
Number of citations: 114 academic.oup.com
O Kozawa, T Uematsu, H Matsuno… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… dosing of biapenem over 1 h. Biapenem was administered first at the dose of 300 mg and then at the dose of 600 mg at a 1-week interval. On each study day, biapenem was …
Number of citations: 53 journals.asm.org
KE Aldridge, N Morice, DD Schiro - Antimicrobial agents and …, 1994 - Am Soc Microbiol
We tested 441 clinical strains of anaerobes by using a broth microdilution method to determine the in vitro activity of biapenem for comparison with those of other agents. Biapenem had …
Number of citations: 37 journals.asm.org
…, Biapenem Study Collaborative Group - The Indian Journal of …, 2013 - ncbi.nlm.nih.gov
… between biapenem group and meropenem group. The overall clinical efficacies of biapenem … The overall bacterial eradication rates of biapenem and meropenem showed no significant …
Number of citations: 23 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.